![molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9](/img/structure/B1346263.png)
2-(1-Ethoxypropylidene)malononitrile
Overview
Description
2-(1-Ethoxypropylidene)malononitrile is an organic compound with the molecular formula C8H10N2O It is a derivative of malononitrile, characterized by the presence of an ethoxypropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxypropylidene)malononitrile typically involves the reaction of malononitrile with 1,1,1-triethoxypropane in the presence of acetic anhydride. The reaction is carried out under reflux conditions for approximately 15 hours. After the reaction, the mixture is cooled and poured into water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent use, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxypropylidene)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Cobalt salt and sodium borohydride are commonly used reagents for the reduction of this compound.
Substitution: Various electrophilic reagents can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Scientific Research Applications
2-(1-Ethoxypropylidene)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethoxypropylidene)malononitrile involves its reactivity at the methylene group, which can undergo various transformations. The electron-withdrawing nitrile groups enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, known for its high nitrogen content and reactivity.
Malononitrile Dimer:
Uniqueness
2-(1-Ethoxypropylidene)malononitrile is unique due to the presence of the ethoxypropylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in the synthesis of specialized chemicals and potential pharmaceuticals .
Biological Activity
2-(1-Ethoxypropylidene)malononitrile is an organic compound characterized by its unique ethoxy substituent and malononitrile moiety. Its chemical formula is C₈H₁₀N₂O, which includes two nitrogen atoms and one oxygen atom, suggesting potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound plays a crucial role in its biological activity. The ethoxy group may enhance solubility and bioavailability, which are essential for interaction with biological targets. The malononitrile component is known for its reactivity, making it a valuable precursor for various derivatives that may exhibit significant biological effects.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O |
Molecular Weight | 150.18 g/mol |
CAS Number | 35260-96-9 |
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to this compound:
- Anti-cholinesterase Activity : Compounds with malononitrile structures have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology. This suggests that this compound could potentially contribute to cognitive enhancement or neuroprotection.
- Antimicrobial Properties : Research into related compounds has indicated potential antimicrobial activities. The presence of the malononitrile group may contribute to effective interactions with microbial targets, although specific studies on this compound are still needed.
- Anticancer Potential : Similar structures have been investigated for their antiproliferative effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or disruption of cellular signaling pathways.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on malononitrile derivatives demonstrated their capacity to inhibit enzymes involved in neurotransmission, suggesting that this compound may exhibit similar properties.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the ethoxy group can significantly influence biological activity. For instance, increasing hydrophobicity through structural changes might enhance the compound's ability to penetrate cellular membranes .
- Crystallography Studies : X-ray diffraction studies have provided insights into the molecular interactions of compounds similar to this compound, revealing non-covalent interactions that could be critical for its biological activity .
Properties
IUPAC Name |
2-(1-ethoxypropylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOSBIOUZALPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282739 | |
Record name | (1-Ethoxypropylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35260-96-9 | |
Record name | 35260-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Ethoxypropylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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